![molecular formula C17H18BrNO2 B5726413 1-[(6-bromo-2-methoxy-1-naphthyl)acetyl]pyrrolidine](/img/structure/B5726413.png)
1-[(6-bromo-2-methoxy-1-naphthyl)acetyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(6-bromo-2-methoxy-1-naphthyl)acetyl]pyrrolidine is a chemical compound that has been synthesized for its potential application in scientific research. This compound is also known as BAM-15 and has been found to have significant effects on cellular respiration.
Mécanisme D'action
BAM-15 works by targeting the mitochondrial inner membrane and increasing the proton conductance of the ATP synthase complex. This leads to an increase in the electrochemical gradient across the membrane, which drives ATP production. BAM-15 also has a mild uncoupling effect, which means that it can dissipate the electrochemical gradient without affecting the respiratory chain.
Biochemical and Physiological Effects
BAM-15 has been found to have a number of biochemical and physiological effects. In addition to enhancing mitochondrial respiration, BAM-15 has been shown to increase oxygen consumption, decrease lactate production, and increase glucose uptake. BAM-15 has also been found to have antioxidant properties, which may be beneficial in conditions associated with oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
BAM-15 has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yields. BAM-15 is also water-soluble, which makes it easy to administer to cells or animals. However, there are also some limitations to using BAM-15 in lab experiments. One limitation is that it has a mild uncoupling effect, which may affect the interpretation of results. Additionally, BAM-15 has not been extensively studied in vivo, so its effects in living organisms are not well understood.
Orientations Futures
There are several future directions for research on BAM-15. One area of interest is the potential therapeutic applications of BAM-15 for mitochondrial diseases and other conditions that affect cellular energy metabolism. Another area of interest is the development of more potent and selective BAM-15 analogs. Additionally, further studies are needed to better understand the in vivo effects of BAM-15 and to determine its safety profile.
Méthodes De Synthèse
The synthesis of BAM-15 involves the reaction of 6-bromo-2-methoxy-1-naphthaldehyde with pyrrolidine in the presence of a base. The resulting compound is then acetylated to produce 1-[(6-bromo-2-methoxy-1-naphthyl)acetyl]pyrrolidine. This synthesis method has been optimized to produce high yields of pure BAM-15.
Applications De Recherche Scientifique
BAM-15 has been studied for its potential application in scientific research, particularly in the field of mitochondrial biology. Mitochondria are organelles in cells that are responsible for producing energy. BAM-15 has been found to enhance mitochondrial respiration, leading to increased ATP production. This has potential implications for the treatment of mitochondrial diseases and other conditions that affect cellular energy metabolism.
Propriétés
IUPAC Name |
2-(6-bromo-2-methoxynaphthalen-1-yl)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-21-16-7-4-12-10-13(18)5-6-14(12)15(16)11-17(20)19-8-2-3-9-19/h4-7,10H,2-3,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLJFBMZOYSMQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)Br)CC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197017 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[(6-Bromo-2-methoxy-1-naphthyl)acetyl]pyrrolidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(4-chloro-2-methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5726339.png)
![N-[4-(diethylamino)-2-methylphenyl]-3-nitrobenzamide](/img/structure/B5726346.png)
![3-benzyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5726349.png)
![3-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5726352.png)
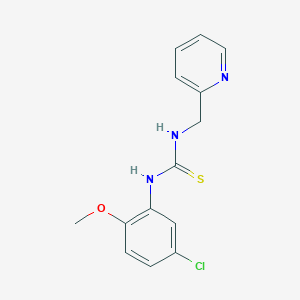
![4-methyl-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5726358.png)
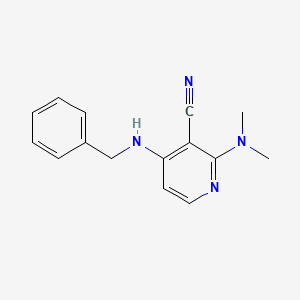
![11-[(3-methylphenyl)amino]-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5726373.png)
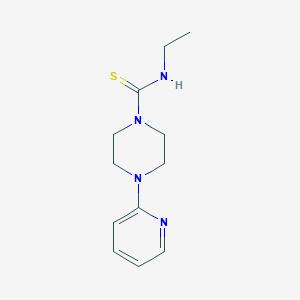
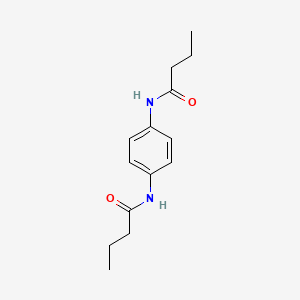
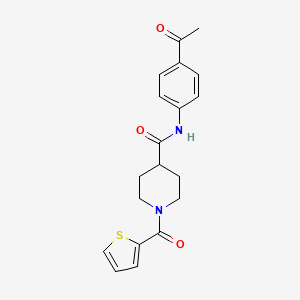

![2-[(4-benzyl-1-piperazinyl)methyl]-5-methoxyphenol](/img/structure/B5726448.png)